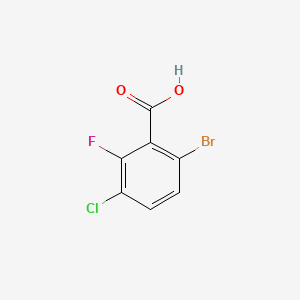

6-Bromo-3-chloro-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

6-bromo-3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXNCYHFUPFGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-67-6 | |

| Record name | 6-bromo-3-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-bromo-3-chloro-2-fluorobenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Overview

6-Bromo-3-chloro-2-fluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with three different halogen atoms: bromine, chlorine, and fluorine. This trifecta of halogens, each with distinct electronic and steric properties, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents on the aromatic ring creates specific electronic effects and steric hindrances that are crucial for its application in targeted synthesis.

This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with established protocols for its characterization and safe handling.

Section 2: Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by the interplay of the electron-withdrawing inductive effects of the halogens and the carboxylic acid group, which influences its acidity, solubility, and reactivity.

Physical and Chemical Identifiers

A summary of the key identification and physical properties is presented below. These values are critical for reaction setup, purification, and material characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1428234-67-6 | [1][2] |

| Molecular Formula | C₇H₃BrClFO₂ | [2] |

| Molecular Weight | 253.45 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)F)C(=O)O)Br | [3] |

| InChI Key | XJXNCYHFUPFGSY-UHFFFAOYSA-N | [3] |

| Physical Form | Solid, typically a powder | [4] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, in a dry, cool, well-ventilated place, protected from light | [5][6] |

Predicted Properties

Computational models provide valuable estimates for properties that may not be extensively documented in experimental literature. The XlogP value, for instance, suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.

| Predicted Property | Value | Source(s) |

| XlogP | 2.9 | [3][7] |

| Monoisotopic Mass | 251.8989 Da | [3][7] |

Section 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the acidic proton of the carboxylic acid and the substituted aromatic ring.

Acidity

Aromatic Ring Reactivity

The halogen substituents make the aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, these halogens serve as excellent leaving groups or directing groups in various cross-coupling reactions, which is the cornerstone of their utility.

-

Cross-Coupling Reactions : This molecule is an ideal substrate for reactions like Suzuki, Heck, and Sonogashira couplings.[5] The different carbon-halogen bond strengths (C-Br < C-Cl) can potentially allow for selective, sequential couplings by carefully choosing catalysts and reaction conditions. This enables the stepwise introduction of different functionalities, building molecular complexity in a controlled manner.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring, particularly activated by the ortho- and para-directing halogens, can facilitate SNAr reactions with strong nucleophiles under appropriate conditions.

The compound's structure makes it a valuable intermediate for synthesizing complex organic molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) for central nervous system disorders and anti-inflammatory drugs.[5]

Section 4: Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach involving chromatography and spectroscopy is the standard for comprehensive validation.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of the compound and quantifying impurities. A reversed-phase method is typically employed.

Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of an acidified aqueous component (for suppressing ionization of the carboxylic acid) and an organic solvent, allows for the efficient elution and separation of the analyte from potential impurities. UV detection is ideal due to the aromatic nature of the compound, which provides strong chromophores.

Step-by-Step HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

Spectroscopic Identification

NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two adjacent protons on the aromatic ring. The coupling constants (J-values) will be indicative of their ortho relationship. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (δ > 160 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached halogen substituents.

-

¹⁹F NMR: A singlet is expected, providing direct evidence for the fluorine atom.

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Mass: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 251.8989 Da for the [M-H]⁻ ion.[3][7]

-

Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), serving as a definitive signature for the compound's elemental composition.

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (< 1300 cm⁻¹).

Integrated Analytical Workflow

The logical flow for characterizing a sample of this compound ensures both identity and purity are rigorously confirmed.

Caption: Integrated workflow for the characterization of this compound.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety.

Hazard Identification

-

Health Hazards : This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Section 6: Conclusion

This compound is a highly functionalized synthetic building block with significant potential in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for creating complex molecular architectures through modern synthetic methodologies like cross-coupling reactions. A thorough understanding of its physical properties, chemical reactivity, and spectral characteristics, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 1428234-67-6 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-6-chloro-2-fluorobenzoic acid | 702640-51-5 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

6-bromo-3-chloro-2-fluorobenzoic acid CAS number and molecular formula.

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzoic Acid

This guide provides a comprehensive technical overview of this compound, a key halogenated building block for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, physicochemical properties, a proposed synthetic route based on established methodologies, key applications in medicinal chemistry, and standard protocols for its characterization and safe handling.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of three different halogen atoms (Bromine, Chlorine, and Fluorine) on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable and versatile intermediate in organic synthesis.

Molecular Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 1428234-67-6[1]

-

Molecular Formula: C₇H₃BrClFO₂[1]

-

Molecular Weight: 253.45 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C(=C1Cl)F)C(=O)O)Br

-

InChIKey: XJXNCYHFUPFGSY-UHFFFAOYSA-N

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties and safety information for this compound. Due to the limited publicly available experimental data for this specific molecule, some properties are based on data from structurally similar compounds and supplier information.

| Property | Value / Information |

| Appearance | White to off-white solid/powder (Typical) |

| Purity | Typically ≥98%[1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |

| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere to prevent degradation.[2] |

| Hazard Identification | Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[3] |

| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood. Avoid dust formation. |

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

The proposed synthesis begins with 2-chloro-3-fluoroaniline and proceeds through several key transformations: bromination, diazotization to install a nitrile group, and finally, hydrolysis to the carboxylic acid. This pathway is designed for regiochemical control.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Chloro-3-fluoroaniline

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 2-chloro-3-fluoroaniline, maintaining the temperature below 10 °C.

-

Add a nitrating mixture (e.g., potassium nitrate or a mixture of nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The nitro group is directed para to the activating amino group.

-

After the addition is complete, stir the mixture at low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash with cold water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Suspend the nitrated product in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino compound.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

-

Dissolve the amino compound in an aqueous solution of sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, and dry.

Step 4: Hydrolysis of the Nitrile

-

Add the crude nitrile product to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and pour it into ice water to precipitate the final product.

-

Filter the solid, wash thoroughly with cold water, and dry.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture. The purity should be assessed by HPLC and melting point analysis.

Applications in Research and Development

The trifunctional halogenation pattern of this compound makes it a highly valuable building block, particularly in medicinal chemistry and agrochemical synthesis.

Pharmaceutical Intermediate

This molecule serves as a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs), especially in the development of novel therapeutics for the central nervous system and as anti-inflammatory agents.[2] The halogens play several critical roles:

-

Modulating Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability. The combination of halogens fine-tunes the acidity (pKa) and lipophilicity (logP) of the final drug molecule.

-

Vector for Further Reactions: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for reactions like the Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-Cl bond under typical palladium catalysis conditions, allowing for selective functionalization.[6] This enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture (typically 80-100 °C) with stirring for 2-12 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography.

Spectroscopic Characterization (Predicted)

Accurate spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not widely published, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (typically 7.0-8.5 ppm). These signals will appear as doublets due to coupling with each other. The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

-

¹³C NMR: The spectrum should display 7 distinct signals corresponding to the 7 carbon atoms. The carboxyl carbon will be downfield (~165-170 ppm). The aromatic carbons will appear between ~110-140 ppm, with their chemical shifts influenced by the attached halogens. The carbons directly bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

Protocol for NMR Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands around 1450-1600 cm⁻¹.

-

C-Halogen Stretches: Bands in the fingerprint region (<1200 cm⁻¹) corresponding to C-F, C-Cl, and C-Br bonds.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺) or pseudomolecular ion peak ([M-H]⁻ or [M+H]⁺). Due to the presence of bromine and chlorine, a distinctive isotopic pattern will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a specific intensity ratio, which is a powerful tool for confirming the presence of both Br and Cl in the molecule.

References

- 1. appretech.com [appretech.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Data of 6-Bromo-3-chloro-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 6-bromo-3-chloro-2-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectroscopic signatures. By explaining the causality behind predicted chemical shifts, coupling constants, and fragmentation patterns, this guide serves as a foundational tool for the structural elucidation and verification of this complex halogenated aromatic acid. Detailed methodologies for experimental data acquisition are also provided to bridge theoretical predictions with practical laboratory application.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of three different halogen atoms (F, Cl, Br) and a carboxylic acid group on the benzene ring creates a distinct electronic environment, making it a molecule of interest for synthetic chemistry and potential pharmaceutical applications. The precise characterization of such molecules is paramount, and spectroscopic techniques like NMR and MS are indispensable tools in this process.[1]

This guide offers an in-depth prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra, along with the electron ionization (EI) mass spectrum. The predictions are grounded in established principles of substituent effects on aromatic systems and known fragmentation pathways of halogenated organic compounds.[2][3] By providing a detailed theoretical framework, this document aims to accelerate research by enabling scientists to anticipate, interpret, and validate experimental results with a high degree of confidence.

Molecular Structure and Isotopic Considerations

The structure of this compound presents a unique analytical challenge due to the presence of multiple isotopes for both bromine and chlorine. These isotopic distributions are critical for the correct interpretation of the mass spectrum.

-

Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl, a ratio of roughly 3:1.[4][5]

-

Bromine Isotopes: Natural bromine is composed of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, a ratio of nearly 1:1.[4][5]

These isotopic abundances will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both Cl and Br in the mass spectrum, serving as a powerful diagnostic tool.[6]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H4 and H5. The chemical shifts are influenced by the electronic effects of the surrounding substituents. The fluorine at C2, chlorine at C3, and bromine at C6 are all electron-withdrawing via induction, while the carboxylic acid group is a meta-director and also electron-withdrawing.

-

H5: This proton is ortho to the electron-withdrawing bromine atom and meta to the chlorine and fluorine atoms. It is expected to be the most downfield of the two protons.

-

H4: This proton is ortho to the chlorine atom and meta to the bromine and fluorine atoms.

The coupling between these two adjacent protons (ortho coupling, ³JHH) will result in both signals appearing as doublets. Furthermore, each proton will exhibit coupling to the ¹⁹F nucleus.

-

H4: Will show a smaller meta coupling (⁴JHF).

-

H5: Will show a larger para coupling (⁵JHF), although para H-F coupling can sometimes be larger than meta.

Therefore, each signal is predicted to be a doublet of doublets (dd) .

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 12.0 - 13.5 | broad singlet (br s) | - |

| H5 | 7.8 - 8.1 | dd | ³JHH = 8.0 - 9.0 Hz, ⁵JHF = 1.0 - 2.0 Hz |

| H4 | 7.5 - 7.7 | dd | ³JHH = 8.0 - 9.0 Hz, ⁴JHF = 4.0 - 6.0 Hz |

Predicted ¹³C NMR Spectrum

Seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on the known effects of halogen and carboxyl substituents on a benzene ring. The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings through two or more bonds.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| C7 (COOH) | 165 - 168 | d | ⁴JCF ≈ 2-4 Hz |

| C2 | 158 - 162 | d | ¹JCF ≈ 240-260 Hz |

| C6 | 138 - 142 | d | ³JCF ≈ 3-5 Hz |

| C4 | 134 - 137 | s | - |

| C5 | 130 - 133 | d | ⁴JCF ≈ 1-3 Hz |

| C3 | 125 - 128 | d | ²JCF ≈ 15-25 Hz |

| C1 | 122 - 125 | d | ²JCF ≈ 20-30 Hz |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a highly sensitive probe for fluorinated compounds due to its wide chemical shift range.[7] A single resonance is expected for the fluorine atom at the C2 position. This signal's multiplicity will be determined by its coupling to nearby protons, primarily H4 and H5. As predicted in the ¹H NMR section, this will result in a doublet of doublets.

| Nucleus | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F2 | -110 to -125 | dd | ⁴JFH = 4.0 - 6.0 Hz, ⁵JFH = 1.0 - 2.0 Hz |

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum is predicted to show a complex but highly diagnostic molecular ion region due to the isotopic distributions of bromine and chlorine. The fragmentation pattern will be governed by the stability of the aromatic ring and the characteristic losses associated with carboxylic acids and halogens.[8][9]

Molecular Ion (M⁺): The calculated monoisotopic mass for C₇H₂⁷⁹Br³⁵ClFO₂ is 265.89 g/mol . The molecular ion will appear as a cluster of peaks due to the isotopes:

-

M⁺ (m/z 266): Contains ⁷⁹Br and ³⁵Cl.

-

M+2 (m/z 268): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This will be the most abundant peak in the cluster.

-

M+4 (m/z 270): Contains ⁸¹Br and ³⁷Cl.

The approximate relative intensity ratio of these peaks will be 75 : 100 : 25 . This unique pattern is a definitive indicator of a molecule containing one bromine and one chlorine atom.[4][6]

Key Fragmentation Pathways: The primary fragmentation will involve losses from the carboxylic acid group, followed by losses of the halogen atoms.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 266, 268, 270 | [C₇H₂BrClFO₂]⁺˙ | Molecular ion cluster (M⁺, M+2, M+4) |

| 249, 251, 253 | [C₇HBrClFO]⁺ | Loss of hydroxyl radical (•OH) from M⁺ |

| 221, 223, 225 | [C₆HBrClF]⁺ | Loss of carboxyl radical (•COOH) from M⁺ or CO from [M-OH]⁺ |

| 187, 189 | [C₇H₂ClFO₂]⁺ | Loss of bromine radical (•Br) from M⁺ |

| 231, 233 | [C₇H₂BrFO₂]⁺ | Loss of chlorine radical (•Cl) from M⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Generalized Experimental Protocols

The following protocols are provided as a standard guideline. Instrument parameters should be optimized for the specific equipment used.

A. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is more readily observed in DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling enabled to observe the multiplicities. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. Use an appropriate fluorine standard if necessary.

B. Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and creating searchable library spectra.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to ensure capture of both the molecular ion cluster and lower mass fragments.

-

Data Analysis: Analyze the resulting spectrum for the characteristic M⁺/M+2/M+4 isotopic cluster to confirm the presence of Br and Cl. Identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

The spectroscopic analysis of this compound is predicted to yield a rich and highly characteristic set of data. The ¹H and ¹⁹F NMR spectra are defined by distinct doublet of doublets patterns arising from H-H and H-F spin-spin coupling. The ¹³C NMR spectrum will display seven unique carbon environments, with the C-F bond producing a diagnostically large coupling constant. Most definitively, the mass spectrum will provide unambiguous confirmation of the elemental composition through its unique M/M+2/M+4 molecular ion cluster, a hallmark of molecules containing one bromine and one chlorine atom. Together, these predicted data points form a comprehensive spectroscopic fingerprint that will be invaluable for the unambiguous structural confirmation of this complex molecule in any research or development setting.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azom.com [azom.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 6-bromo-3-chloro-2-fluorobenzoic acid in Common Organic Solvents

Abstract

6-bromo-3-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for central nervous system and anti-inflammatory drugs, underscores the importance of understanding its fundamental physicochemical properties.[1] Solubility, a critical parameter, dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, this document integrates theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for determining its solubility profile in common organic solvents.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₇H₃BrClFO₂, Molecular Weight: 253.45 g/mol ) is a polysubstituted benzoic acid derivative.[2] The strategic placement of bromo, chloro, and fluoro substituents on the aromatic ring, combined with the carboxylic acid moiety, creates a molecule with a unique electronic and steric profile. This profile is highly valuable for medicinal chemists seeking to modulate properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[3]

A thorough understanding of its solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

-

Crystallization and Purification: Designing effective crystallization protocols for isolating the compound with high purity.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, LC-MS, and NMR.[4]

-

Formulation Development: Establishing a foundation for developing formulations with desired bioavailability.

This guide will first explore the theoretical underpinnings of this compound's solubility, followed by a practical, step-by-step methodology for its empirical determination and characterization.

Theoretical & Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[5] The interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent to which a solute will dissolve.

Molecular Structure and Polarity Analysis

The structure of this compound features several key functional groups that influence its solubility:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This feature strongly suggests solubility in polar, protic solvents.

-

Aromatic Ring: The benzene ring itself is nonpolar.

-

Halogen Substituents (-Br, -Cl, -F): These substituents are electronegative, contributing to the molecule's overall dipole moment and increasing its polarity compared to unsubstituted benzoic acid. However, their bulky nature can also sterically hinder interactions with solvent molecules.

Predictive Analysis: Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO, THF) where strong hydrogen bonding and dipole-dipole interactions can occur. The carboxylic acid group will be the primary driver of this solubility.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane).

-

Poor Solubility/Insolubility: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether). The large, nonpolar aromatic core and halogen substituents will dominate interactions in these environments, making it difficult for the nonpolar solvent to overcome the strong solute-solute interactions (crystal lattice energy).

The solubility of benzoic acid and its derivatives in a wide range of organic solvents has been extensively compiled, providing a valuable comparative dataset.[6] Generally, benzoic acids exhibit good solubility in alcohols and ethers, which aligns with our predictions for this halogenated derivative.[6]

Acid-Base Properties

As a carboxylic acid, this compound is an acidic compound. Therefore, it will exhibit significantly enhanced solubility in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to an acid-base reaction that forms the highly water-soluble sodium 6-bromo-3-chloro-2-fluorobenzoate salt.[4][7] This property is a key consideration for extraction and purification workflows.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Recommended Safety Protocols:

-

Engineering Controls: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[8]

-

Handling: Avoid formation of dust. Use non-sparking tools. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[8]

Experimental Determination of Solubility

This section provides a detailed protocol for the qualitative and quantitative determination of solubility. The workflow is designed to be self-validating by progressing from rapid screening to precise measurement.

Materials and Equipment

-

Solute: this compound (CAS 1428234-67-6)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane).

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, calibrated micropipettes, HPLC or UV-Vis spectrophotometer, glass vials with screw caps, syringes and syringe filters (0.22 µm PTFE).

Experimental Workflow Diagram

Caption: Workflow for solubility assessment.

Detailed Protocols

Protocol 1: Qualitative Solubility Screening

This rapid test provides a preliminary classification of solubility.

-

Weigh approximately 5 mg of this compound into a 4 mL glass vial.

-

Add 1 mL of the selected solvent.

-

Cap the vial and vortex vigorously for 30 seconds.

-

Visually inspect the solution against a dark background.

-

Record observations as "Soluble" (clear solution, no visible particles), "Partially Soluble" (cloudy, suspended particles remain), or "Insoluble" (the bulk of the solid remains undissolved).

-

Repeat for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a gold-standard method for determining equilibrium solubility.[8]

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours (48 hours is recommended to ensure equilibrium is reached).

-

Phase Separation: Remove the vials and allow them to stand undisturbed at the experimental temperature for a short period. Centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis:

-

Prepare a standard calibration curve of the compound in the same solvent.

-

Accurately dilute the filtered sample solution with the solvent to bring it into the concentration range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine its concentration.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) |

| n-Hexane | 0.1 | Insoluble | To be determined |

| Toluene | 2.4 | Poorly Soluble | To be determined |

| Dichloromethane | 3.1 | Sparingly Soluble | To be determined |

| Ethyl Acetate | 4.4 | Soluble | To be determined |

| Acetone | 5.1 | Soluble | To be determined |

| Ethanol | 5.2 | Very Soluble | To be determined |

| Methanol | 6.6 | Very Soluble | To be determined |

| Water | 10.2 | Insoluble | To be determined |

| 5% aq. NaOH | N/A (Reactive) | Very Soluble (by reaction) | To be determined |

Note: The "Experimental Solubility" column is intended to be populated with data generated from the protocols described herein.

Conclusion

While specific published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure and the established principles of physical organic chemistry. The carboxylic acid moiety is expected to dominate its solubility profile, rendering it highly soluble in polar organic solvents and basic aqueous solutions. The provided experimental protocols offer a reliable framework for researchers to empirically determine the precise solubility of this compound in solvents relevant to their work. This data is fundamental for the efficient and effective use of this versatile building block in research and development.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. 1428234-67-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1428234-67-6 [chemicalbook.com]

- 4. This compound 95% | CAS: 1428234-67-6 | AChemBlock [achemblock.com]

- 5. keyorganics.net [keyorganics.net]

- 6. aaronchem.com [aaronchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Potential Biological Activities of Halogenated Benzoic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles, often leading to enhanced therapeutic efficacy and novel mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the current understanding of the biological activities of halogenated benzoic acid derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for their in-vitro evaluation.

Synthesis of Halogenated Benzoic Acid Derivatives

The synthesis of halogenated benzoic acid derivatives can be achieved through various established and emerging methods in organic chemistry. The choice of synthetic route often depends on the desired halogen, its position on the benzene ring, and the presence of other functional groups.

One common approach involves the direct halogenation of benzoic acid or its precursors using electrophilic aromatic substitution reactions. For instance, bromobenzene can be generated and subsequently converted to benzoic acid via a Grignard reaction.[4] More advanced methods utilize transition metal-catalyzed C-H halogenation, offering greater regioselectivity and efficiency.[2]

Another strategy involves the use of halogenated starting materials. For example, 2-chloro-4-fluoro-5-nitrobenzotrichloride can be hydrolyzed to produce the corresponding benzoic acid derivative.[2] The synthesis can also be achieved by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to yield highly selective 2-halogenated benzoic acids.[5]

The versatility in synthetic approaches allows for the creation of a diverse library of halogenated benzoic acid derivatives, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.

Antimicrobial Activity

Halogenated compounds have a rich history in antimicrobial drug discovery, and halogenated benzoic acid derivatives are no exception.[3] Their ability to combat drug-resistant pathogens makes them a promising area of research.[6]

Mechanism of Action

The antimicrobial action of halogenated benzoic acid derivatives is often multifaceted. One of the primary mechanisms involves the disruption of the bacterial cell membrane. The lipophilic nature of the halogenated benzene ring facilitates the penetration of the compound into the phospholipid bilayer of the bacterial membrane. This disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[7]

Another proposed mechanism is the inhibition of essential microbial enzymes. These compounds can interact with the active sites of enzymes, often through non-covalent interactions, leading to their inactivation.[8] The halogenation of the benzoic acid scaffold can also lead to the chlorination of peptide linkages in microbial proteins, altering their structure and function.[9] Furthermore, the acidic nature of these compounds allows them to transport H+ ions into the bacterial cytoplasm, disrupting the intracellular pH homeostasis.[10]

Caption: Proposed antimicrobial mechanisms of halogenated benzoic acids.

Structure-Activity Relationship (SAR)

The antimicrobial potency of halogenated benzoic acid derivatives is highly dependent on the nature, number, and position of the halogen substituents.

-

Nature of Halogen: Generally, the antimicrobial activity increases with the increasing atomic size of the halogen (I > Br > Cl > F). This is often attributed to the increased lipophilicity and polarizability of the heavier halogens, which enhances membrane permeability.[11]

-

Position of Halogen: The position of the halogen on the benzene ring can significantly impact activity. For instance, some studies have shown that ortho-substituted derivatives exhibit potent activity.[7]

-

Number of Halogens: The presence of multiple halogen atoms can either enhance or diminish activity depending on their positions and the specific microbial strain being targeted.

Quantitative structure-activity relationship (QSAR) studies have revealed that the antimicrobial activity of these compounds is often correlated with topological parameters and molecular connectivity indices.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:

-

Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[7]

-

Sterile 96-well microtiter plates[12]

-

Bacterial culture in logarithmic growth phase

-

Halogenated benzoic acid derivative stock solution

-

Spectrophotometer (for broth microdilution)

Broth Microdilution Method:

-

Prepare a serial two-fold dilution of the halogenated benzoic acid derivative in MHB in a 96-well plate.[13]

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[13]

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and halogenated benzoic acid derivatives have shown significant promise in this field.[14] Their mechanisms of action are diverse, often involving the induction of apoptosis and cell cycle arrest.[15][16]

Mechanism of Action

Halogenated benzoic acid derivatives can induce cancer cell death through several pathways:

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[17] The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[15][16] Some derivatives have been shown to induce apoptosis in a caspase-independent manner.[17]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M, preventing cancer cells from proliferating.[15][18] This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

-

Induction of Oxidative Stress: Some halogenated benzoic acid derivatives can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[17]

-

Inhibition of Key Enzymes: Certain derivatives have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and topoisomerase IIα.[15][18]

Structure-Activity Relationship (SAR)

The anticancer activity of halogenated benzoic acid derivatives is intricately linked to their chemical structure.

-

Halogen Identity and Position: The type and placement of the halogen atom on the aromatic ring are critical determinants of cytotoxicity. For instance, the presence of bromine has been shown to be more biologically active than chlorine in some benzofuran derivatives.[17] The position of the halogen can also significantly influence the compound's binding affinity to its molecular target.[2]

-

Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy groups, can modulate the anticancer activity. For example, dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor.[15]

-

Overall Molecular Scaffold: The core structure to which the halogenated benzoic acid moiety is attached plays a crucial role. Hybrid molecules incorporating benzofuran or other heterocyclic rings have shown enhanced anticancer effects.[2]

| Compound Type | Target/Mechanism | Key SAR Findings | Reference(s) |

| Halogenated Benzofuran Derivatives | Apoptosis, Tubulin Polymerization | Bromine substitution enhances pro-oxidative and pro-apoptotic properties. | [17] |

| Dihydroxybenzoic Acid (DHBA) | HDAC Inhibition, Apoptosis, Cell Cycle Arrest | Increased number of hydroxyl groups enhances HDAC inhibitory activity. | [15] |

| Halogenated Benzothiadiazine Derivatives | Mitochondrial Complex II Inhibition | Halogenation increases cytotoxic effects. | |

| Tricyclic Benzoic Acid Derivatives | FTO Demethylase Inhibition | Bioisosteric replacement of intramolecular hydrogen bonds impacts activity. | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[18]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated benzoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[18]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[15][18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Halogenated benzoic acid derivatives have demonstrated promising anti-inflammatory properties.[13][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some halogenated benzoic acid derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13][21]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[13]

-

Inhibition of NF-κB Signaling: The NF-κB signaling pathway plays a central role in inflammation. Some derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[13][22]

-

Inhibition of Protein Denaturation: Protein denaturation is a contributing factor in the inflammatory process. Halogenated benzoic acid derivatives can stabilize protein structures and prevent their denaturation.[23]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of halogenated benzoic acid derivatives is influenced by their structural features.

-

Halogen Substitution: The introduction of a chlorine atom, for example, in a salicylic acid derivative has been shown to enhance its affinity for the COX-2 receptor.[13]

-

Esterification: The formation of ester derivatives can modulate the anti-inflammatory potency and pharmacokinetic properties of these compounds.[9]

-

Overall Molecular Structure: The specific arrangement of functional groups on the benzoic acid ring and any associated moieties determines the compound's ability to interact with inflammatory targets.

Experimental Protocol: Protein Denaturation Assay

This in-vitro assay is a simple and effective method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit heat-induced protein denaturation.[23]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin[23]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Halogenated benzoic acid derivative

-

Reference standard (e.g., Diclofenac sodium)[23]

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the test compound at various concentrations, a 1% aqueous solution of BSA, and PBS.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce protein denaturation by heating the samples at 57°C or 70°C for a specified time (e.g., 5-20 minutes).

-

After cooling, measure the turbidity of the samples by recording the absorbance at 660 nm.

-

A control sample containing the solvent instead of the test compound is also prepared and measured.

-

Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

Halogenated benzoic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their antimicrobial, anticancer, and anti-inflammatory properties are well-documented and are the subject of ongoing research and development. The ability to fine-tune their biological activity through synthetic modifications makes them attractive candidates for the development of novel therapeutics. The in-depth understanding of their mechanisms of action and structure-activity relationships, coupled with robust in-vitro screening methodologies, will continue to drive the discovery of new and effective drugs based on this privileged scaffold.

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

A Technical Guide to Polysubstituted Benzoic Acids: Synthesis, Functionalization, and Applications

Introduction

Polysubstituted benzoic acids are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of various substituents on the benzene ring of benzoic acid allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of biological activities and material characteristics. This guide provides an in-depth review of the literature on polysubstituted benzoic acids, with a focus on modern synthetic methodologies, functionalization strategies, and key applications in drug discovery and materials science. We will delve into the causality behind experimental choices and provide detailed protocols for key transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this important area of chemical synthesis.

I. Modern Synthetic Methodologies for Polysubstituted Benzoic Acids

The synthesis of polysubstituted benzoic acids has evolved significantly from classical methods to more sophisticated and regioselective strategies. Modern approaches, such as transition metal-catalyzed cross-coupling and C-H functionalization, have revolutionized the ability to construct complex benzoic acid derivatives with high precision.

A. Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted benzoic acids. The Suzuki-Miyaura coupling, in particular, has proven to be a versatile method.

Key Insights:

-

The carboxylate group can act as a directing group in cross-coupling reactions, influencing the regioselectivity of the transformation.[3][4][5]

-

Palladium catalysts are commonly employed, with the choice of ligands playing a crucial role in reaction efficiency and selectivity.[6][7]

-

The reaction conditions can be tuned to favor coupling at specific positions on the benzoic acid ring, even in the presence of multiple reactive sites.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol describes the synthesis of 4-bibenzoic acid via a Suzuki-Miyaura coupling reaction using a ligand-free palladium on carbon (Pd/C) catalyst in an open-air atmosphere.[8]

Materials:

-

4-Bromobenzoic acid

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of ethanol (5 mL) and water (5 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

Add 10% Pd/C (5 mol%) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 30 minutes. The reaction is open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate with 1M HCl until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bibenzoic acid.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | EtOH/H₂O | 95 | [8] |

| 2 | 2,5-Dichlorobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 | [3][4] |

| 3 | 3,5-Dibromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 | [3][4] |

B. C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H bond functionalization has emerged as a more atom- and step-economical approach to synthesizing polysubstituted benzoic acids. This strategy avoids the pre-functionalization of starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds.

1. Ortho-C-H Functionalization:

The ortho-position to the carboxylic acid group is often readily functionalized due to the directing effect of the carboxylate.

Key Insights:

-

Palladium and ruthenium catalysts are highly effective for ortho-C-H arylation, olefination, and other transformations.[2][9][10][11]

-

The choice of oxidant and ligand is critical for achieving high yields and selectivity.

-

These reactions often tolerate a wide range of functional groups on both the benzoic acid and the coupling partner.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzoic Acid

This protocol details the direct ortho-arylation of benzoic acid with an aryl iodide using a palladium catalyst.[9][12]

Materials:

-

Benzoic acid

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) acetate (AgOAc)

-

Acetic acid (AcOH)

Procedure:

-

To a sealed tube, add benzoic acid (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 mmol).

-

Add acetic acid (5 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the ortho-arylated benzoic acid.

2. Meta-C-H Functionalization:

Targeting the meta-position has historically been a significant challenge. However, the development of specialized directing groups has enabled regioselective meta-C-H functionalization.

Key Insights:

-

A nitrile-based sulfonamide template can effectively direct palladium-catalyzed olefination and acetoxylation to the meta-position of benzoic acid derivatives.[13][14][15]

-

Molecular oxygen can be used as a sustainable terminal oxidant in these reactions.[13][14]

-

This methodology provides access to a range of meta-substituted benzoic acids that are difficult to synthesize using traditional methods.[14]

Experimental Protocol: Palladium-Catalyzed Meta-C-H Olefination of a Benzoic Acid Derivative

This protocol describes the meta-olefination of a benzoic acid derivative using a nitrile-based directing group.[13][16]

Materials:

-

Nitrile-derivatized benzoic acid substrate

-

Olefin (e.g., ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Acetylglycine (Ac-Gly-OH)

-

Copper(II) acetate (Cu(OAc)₂)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Oxygen (O₂)

Procedure:

-

In a reaction vessel, combine the nitrile-derivatized benzoic acid substrate (0.2 mmol), olefin (2.0 equiv.), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60 mol%), and Cu(OAc)₂ (1.0 equiv.).

-

Add HFIP (2 mL) as the solvent.

-

Purge the vessel with oxygen and maintain an oxygen atmosphere (1 atm).

-

Stir the reaction at 90 °C for 48 hours.

-

After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to isolate the meta-olefinated product.

II. Applications of Polysubstituted Benzoic Acids

The diverse structures of polysubstituted benzoic acids translate into a wide array of applications, most notably in medicinal chemistry and materials science.

A. Medicinal Chemistry: Scaffolds for Drug Discovery

Polysubstituted benzoic acids are prevalent motifs in a multitude of approved drugs and clinical candidates. Their ability to engage in various biological interactions makes them valuable scaffolds for drug design.

Case Study: Bexarotene - A Polysubstituted Benzoic Acid in Cancer Therapy

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma (CTCL).[17][18][19]

Mechanism of Action:

Bexarotene binds to RXRs, which then form heterodimers with other nuclear receptors like retinoic acid receptors (RARs).[5][19] These heterodimers bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This binding modulates gene expression, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[5][19][20]

Signaling Pathway of Bexarotene:

Caption: Bexarotene signaling pathway leading to anticancer effects.

B. Materials Science: Building Blocks for Advanced Materials

The rigid aromatic core and the functionalizable carboxylic acid group of polysubstituted benzoic acids make them excellent building blocks for liquid crystals and polymers.

1. Liquid Crystals:

p-Alkoxybenzoic acids are classic examples of calamitic (rod-like) liquid crystals.[21][22][23] Through hydrogen bonding, two molecules form a dimer, which then self-assembles into liquid crystalline phases.[21][22][23] The length of the alkoxy chain influences the temperature range of the liquid crystalline phase.[24]

Experimental Workflow for Liquid Crystal Synthesis and Characterization:

Caption: Workflow for synthesizing and characterizing p-alkoxybenzoic acid liquid crystals.

2. High-Performance Polymers:

Poly(p-phenylene) (PPP) is a thermally stable and electroconductive polymer.[25] One synthetic route to PPP involves the decarbonation of poly(benzoic acid).[1][21]

Experimental Protocol: Synthesis of Poly(p-phenylene) from Poly(benzoic acid)

This protocol outlines the conversion of poly(benzoic acid) to poly(p-phenylene).[1][21]

Materials:

-

Poly(benzoic acid)

-

Copper(II) carbonate hydroxide

-

Quinoline

Procedure:

-

In a reaction flask, suspend poly(benzoic acid) (3.0 g) and copper(II) carbonate hydroxide (0.14 g) in quinoline (48 mL).

-

Heat the mixture under reflux for 5 hours in an argon atmosphere.

-

Cool the reaction mixture and pour it into methanol to precipitate the polymer.

-

Collect the solid by filtration, wash thoroughly with methanol, and dry to obtain poly(p-phenylene).

III. Characterization of Polysubstituted Benzoic Acids

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of polysubstituted benzoic acids.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts of the aromatic protons are indicative of the substitution pattern.[26][27][28]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, further confirming the substitution pattern.[28]

B. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI)-MS: A soft ionization technique used to determine the molecular weight of the compound.[29] It can also be used to differentiate positional isomers based on fragmentation patterns.[3][4][30]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile derivatives of benzoic acids, providing information on both retention time and mass-to-charge ratio.[31]

C. X-ray Crystallography:

Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the substitution pattern and providing insights into intermolecular interactions such as hydrogen bonding.[32][33][34]

Logical Relationship: Structure-Acidity Relationship

References

- 1. US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]

- 15. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Bexarotene synthesis - chemicalbook [chemicalbook.com]

- 18. dermnetnz.org [dermnetnz.org]

- 19. Bexarotene - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 22. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 23. researchgate.net [researchgate.net]

- 24. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. physicsjournal.net [physicsjournal.net]

- 26. researchgate.net [researchgate.net]

- 27. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. rsc.org [rsc.org]

- 29. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 31. tsapps.nist.gov [tsapps.nist.gov]

- 32. researchgate.net [researchgate.net]